
CTC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon tetrachloride, also known as tetrachloromethane, is an organic compound with the chemical formula CCl₄. It is a colorless liquid with a sweet odor, widely used in the past as a cleaning agent, fire extinguisher, and precursor to refrigerants. due to its toxicity and environmental impact, its use has been significantly reduced .
準備方法
Carbon tetrachloride can be synthesized through the chlorination of methane. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, typically using ultraviolet light or a catalyst such as iron to initiate the reaction. The overall reaction is:
CH4+4Cl2→CCl4+4HCl
Industrial production methods often involve the chlorination of carbon disulfide or the reaction of chlorine with carbon monoxide in the presence of a catalyst .
化学反応の分析
Carbon tetrachloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form chloroform and carbon dioxide.
Reduction: Can be reduced to chloroform using zinc and hydrochloric acid.
Substitution: Undergoes substitution reactions with nucleophiles, such as the formation of trichloromethyl compounds. Common reagents used in these reactions include water, zinc, hydrochloric acid, and various nucleophiles
科学的研究の応用
Carbon tetrachloride has been used extensively in scientific research, particularly in studies related to liver toxicity and hepatocellular damage. It serves as a model compound for inducing liver injury in experimental animals to study the mechanisms of liver damage and the efficacy of hepatoprotective agents. Additionally, it has been used in the synthesis of other chemicals and as a solvent in various chemical reactions .
作用機序
Carbon tetrachloride is similar to other chlorinated methanes, such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂). it is unique in its higher chlorine content and greater toxicity. Unlike chloroform and dichloromethane, carbon tetrachloride is not flammable and has a higher boiling point. Its use has been largely phased out due to its environmental impact and health hazards .
類似化合物との比較
- Chloroform (CHCl₃)
- Dichloromethane (CH₂Cl₂)
- Tetrachloroethylene (C₂Cl₄)
特性
CAS番号 |
102568-47-8 |
|---|---|
分子式 |
C16H14ClN5 |
分子量 |
311.77 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


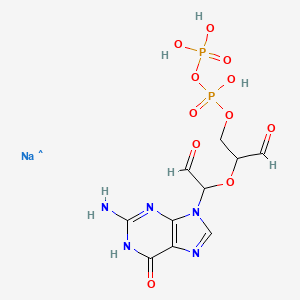
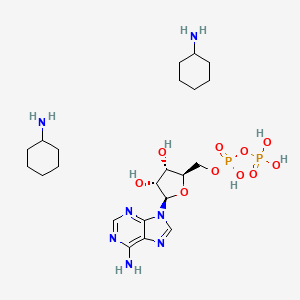
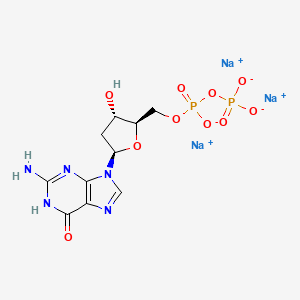
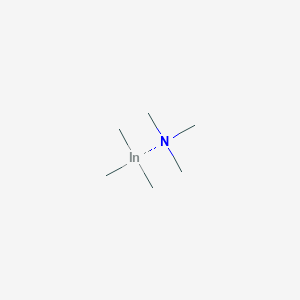



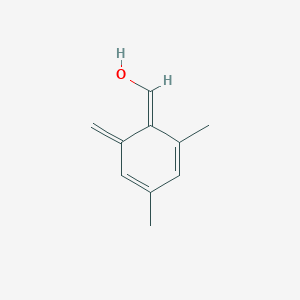
![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
